molecular formula C11H14ClNS B13290450 N-(5-chloro-2-methylphenyl)thiolan-3-amine

N-(5-chloro-2-methylphenyl)thiolan-3-amine

Cat. No.: B13290450
M. Wt: 227.75 g/mol
InChI Key: PWWCNZKNXJMIOQ-UHFFFAOYSA-N
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Description

N-(5-Chloro-2-methylphenyl)thiolan-3-amine is a substituted thiolan-3-amine derivative characterized by a 5-chloro-2-methylphenyl group attached to the thiolane (tetrahydrothiophene) ring. Thiolan-3-amine derivatives are of interest in medicinal chemistry due to their modular structure, which allows for functional group modifications to optimize bioactivity, solubility, and pharmacokinetics.

Properties

Molecular Formula

C11H14ClNS

Molecular Weight

227.75 g/mol

IUPAC Name

N-(5-chloro-2-methylphenyl)thiolan-3-amine

InChI

InChI=1S/C11H14ClNS/c1-8-2-3-9(12)6-11(8)13-10-4-5-14-7-10/h2-3,6,10,13H,4-5,7H2,1H3

InChI Key

PWWCNZKNXJMIOQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC2CCSC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methylphenyl)thiolan-3-amine typically involves the reaction of 5-chloro-2-methylphenylamine with thiolane-3-one under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production demands, and additional steps such as purification and quality control are implemented to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methylphenyl)thiolan-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

    Substitution: The chlorinated methylphenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol and amine derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N-(5-chloro-2-methylphenyl)thiolan-3-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methylphenyl)thiolan-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Comparable Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents Reference
This compound* C₁₁H₁₄ClNS 227.75 Not reported 5-Cl, 2-CH₃ on phenyl; thiolan-3-amine Inferred
(E)-N-(5-Chloro-2-methylphenyl)-3-(tetrahydrodioxocin)acrylamide (D13) C₂₀H₂₀ClNO₃ 357.84 107–108 5-Cl, 2-CH₃ on phenyl; acrylamide
N-(5-Chloro-2-methylphenyl)-2-{[oxadiazolyl]sulfanyl}acetamide (8t) C₂₀H₁₇ClN₄O₃S 428.5 Not reported 5-Cl, 2-CH₃ on phenyl; oxadiazole
N-(3-Chloro-4-fluorophenyl)thiolan-3-amine C₁₀H₁₁ClFNS 231.72 Not reported 3-Cl, 4-F on phenyl; thiolan-3-amine
N-[(4-Methylphenyl)methyl]thiolan-3-amine C₁₂H₁₇NS 207.34 Not reported 4-CH₃ on benzyl; thiolan-3-amine

Notes:

  • This compound : The chloro and methyl groups on the phenyl ring distinguish it from simpler thiolan-3-amine derivatives. The thiolane ring may confer conformational flexibility compared to rigid heterocycles like oxadiazole .
  • Compound D13 : Replacing the thiolan-3-amine with an acrylamide group increases molecular weight and introduces hydrogen-bonding capacity, as evidenced by its sharp melting point (107–108°C) .

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